molecular formula C11H17N3 B1242537 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-propylamine CAS No. 206989-41-5

5,6,7,8-Tetrahydro-1,8-naphthyridin-2-propylamine

Cat. No. B1242537
CAS RN: 206989-41-5
M. Wt: 191.27 g/mol
InChI Key: BWMYVZPZPGAOPC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine and related compounds has been explored through various methods. An improved synthesis method involves a five-step sequence, offering a significant advancement over previous methods for synthesizing 5,6,7,8-tetrahydro-1,7-naphthyridine, a closely related compound (Dow & Schneider, 2001). Additionally, the synthesis of 5,6-dihydrodibenzo[b,h][1,6]naphthyridines via Copper Bromide Catalyzed Intramolecular [4 + 2] Hetero-Diels-Alder Reactions has been reported, showcasing a method that accommodates a wide range of substituents under mild conditions (Muthukrishnan et al., 2016).

Molecular Structure Analysis

The molecular structure of this compound can be explored through various analytical techniques. Unfortunately, specific studies focusing solely on the detailed molecular structure analysis of this exact compound were not found in the searched documents. However, the methodologies applied in the synthesis processes provide insight into its conformation and structural attributes, such as the conformationally-restricted analogs described in the synthesis methods.

Chemical Reactions and Properties

Chemical reactions involving 5,6,7,8-tetrahydro-naphthyridines often exploit their heterocyclic nature. For instance, microwave-promoted, cobalt-catalyzed intramolecular [2 + 2 + 2] cyclizations have been used to efficiently synthesize 5,6,7,8-tetrahydro-1,6-naphthyridines, highlighting the compound’s versatility in chemical transformations (Zhou, Porco, & Snyder, 2007).

Scientific Research Applications

Synthesis and Cyclization

  • The intramolecular nucleophilic cyclization of pyridylalkylamines, like 4-(3-pyridyl)butylamine, can yield compounds such as 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine and 1,2,3,4-tetrahydro-1,8-naphthyridine (Hawes & Davis, 1973).

Pharmacophore Potential

  • 5,6,7,8-Tetrahydro-1,7-naphthyridine has been identified as a potential conformationally-locked analog of pharmacologically active compounds, serving as a significant pharmacophore (Dow & Schneider, 2001).

Heterocyclic Derivative Synthesis

  • New methods have been developed for synthesizing substituted tetrahydro[1,2,4]triazolo[naphthyridines from hydrazino-naphthyridines, showcasing its utility in creating novel heterocyclic systems (Sirakanyan, Avetisyan, & Noravyan, 2013).

Integrin Antagonist Synthesis

  • 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-propylamine derivatives have been synthesized as key intermediates in the production of αVβ3 antagonists, useful in various therapeutic applications (Hartner et al., 2004).

Application in Osteoporosis Treatment

  • Certain derivatives of this compound have been identified as potent antagonists of the αvβ3 receptor, with potential applications in treating osteoporosis (Coleman et al., 2004).

Heterocyclic Derivative Synthesis for Antiviral Applications

  • A series of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives targeting the allosteric lens epithelium-derived growth factor (LEDGF) binding site on HIV-1 integrase were prepared and screened for activity against HIV-1 infection in cell culture, highlighting its role in antiviral drug development (Peese et al., 2019).

Mechanism of Action

Target of Action

The primary target of 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-propylamine is the αvβ6 integrin . Integrins are a family of cell surface receptors that mediate the attachment between a cell and its surroundings, such as other cells or the extracellular matrix (ECM). The αvβ6 integrin is involved in a variety of biological processes including cell adhesion, migration, and signal transduction .

Mode of Action

This compound interacts with the αvβ6 integrin, binding to it with high affinity . This binding can influence the behavior of the cell, potentially altering its adhesion, migration, and signal transduction processes .

Biochemical Pathways

Given its interaction with the αvβ6 integrin, it is likely that it influences pathways related to cell adhesion, migration, and signal transduction .

Pharmacokinetics

It has been found to have very high solubility in saline at ph 7, suggesting good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of processes in which the αvβ6 integrin is involved . Potential effects could include changes in cell adhesion, migration, and signal transduction .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility and stability may be affected by the pH of its environment . Additionally, factors such as temperature and the presence of other molecules could potentially influence its efficacy .

properties

IUPAC Name

3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c12-7-1-4-10-6-5-9-3-2-8-13-11(9)14-10/h5-6H,1-4,7-8,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWMYVZPZPGAOPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(NC1)N=C(C=C2)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90432179
Record name 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

206989-41-5
Record name 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 206989-41-5
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Synthesis routes and methods I

Procedure details

A mixture of 1-7 (0.40 g, 1.24 mmol) and 10% Pd/carbon (0.08 g) in EtOH (12 mL) was stirred under a balloon of hydrogen for 20 h. Filtration through a celite pad and then evaporative removal of the filtrate solvent gave 1-8 as a colorless oil.
Name
1-7
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
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solvent
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Pd carbon
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0.08 g
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catalyst
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Synthesis routes and methods II

Procedure details

A 100 mL round-bottom flask equipped with a N2 inlet was charged with 1-3 (2.54 g, 13.1 mmol), toluene (65 mL), and freshly grounded NaNH2 (2.69 g, 65.5 mmol). The flask was evacuated and back filled with N2 and placed in a 90° C. oil bath. After 15 h, water (1.18 mL, 65.5 mmol) was added slowly without removing the flask from the oil bath. Caution: an exothermic reaction occurs upon addition of water. After the addition of water, the resulting mixture was filtered while hot, followed by 65 mL of hot toluene (90° C.). The mother liquor was concentrated to yield 2.37 g (94%) of 1-4.
Name
Quantity
2.54 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step One
[Compound]
Name
NaNH2
Quantity
2.69 g
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reactant
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0 (± 1) mol
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solvent
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1.18 mL
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solvent
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Name
Yield
94%

Synthesis routes and methods III

Procedure details

The title compound was prepared by treating the Boc derivative 1-5 with either HCI gas in ethyl acetate as described in U.S. Pat. No. 5,952,341 and WO 99/31061, or with trifluoroacetic acid in methylene chloride, or aqueous sulfuric acid; m.p. 66.0-68.5° C.
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